molecular formula C12H13NO2 B14665350 2-(4-(Propargylamino)phenyl)propionic acid CAS No. 39718-90-6

2-(4-(Propargylamino)phenyl)propionic acid

Cat. No.: B14665350
CAS No.: 39718-90-6
M. Wt: 203.24 g/mol
InChI Key: JTHXGHBJEFBHEW-UHFFFAOYSA-N
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Description

2-(4-(Propargylamino)phenyl)propionic acid is an organic compound that features a propargylamino group attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Propargylamino)phenyl)propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-nitrophenylpropionic acid.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Propargylation: The amine group is then reacted with propargyl bromide in the presence of a base like potassium carbonate to introduce the propargyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Propargylamino)phenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The propargyl group can be reduced to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products include 2-(4-(formylamino)phenyl)propionic acid or 2-(4-(carboxyamino)phenyl)propionic acid.

    Reduction: Products include 2-(4-(allylamino)phenyl)propionic acid or 2-(4-(propylamino)phenyl)propionic acid.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

2-(4-(Propargylamino)phenyl)propionic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme interactions due to its amine and propargyl groups.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(Propargylamino)phenyl)propionic acid involves its interaction with molecular targets such as enzymes or receptors. The propargyl group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The phenyl and propionic acid moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Bromomethyl)phenyl)propionic acid
  • 2-(4-Hydroxyphenoxy)propionic acid
  • 2-(4-Isobutylphenyl)propionic acid (Ibuprofen)

Uniqueness

2-(4-(Propargylamino)phenyl)propionic acid is unique due to the presence of the propargylamino group, which imparts distinct reactivity and potential biological activity. This differentiates it from other phenylpropionic acid derivatives, which may lack this functional group and thus have different properties and applications.

Properties

CAS No.

39718-90-6

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-[4-(prop-2-ynylamino)phenyl]propanoic acid

InChI

InChI=1S/C12H13NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h1,4-7,9,13H,8H2,2H3,(H,14,15)

InChI Key

JTHXGHBJEFBHEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NCC#C)C(=O)O

Origin of Product

United States

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